4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one
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Overview
Description
4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one is a heterocyclic compound that contains both benzene and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at positions 4, 6, and 7 on the benzene ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with trichloromethyl ketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the thiazole ring.
Scientific Research Applications
4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of cancer cells.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biological Studies: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to induce cell cycle arrest and apoptosis in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichlorobenzo[d]thiazol-2(3H)-one
- 4,7-Dichlorobenzo[d]thiazol-2(3H)-one
- 6,7-Dichlorobenzo[d]thiazol-2(3H)-one
Uniqueness
4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one is unique due to the presence of three chlorine atoms, which can significantly influence its reactivity and biological activity. The specific positioning of these chlorine atoms can affect the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C7H2Cl3NOS |
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Molecular Weight |
254.5 g/mol |
IUPAC Name |
4,6,7-trichloro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H2Cl3NOS/c8-2-1-3(9)5-6(4(2)10)13-7(12)11-5/h1H,(H,11,12) |
InChI Key |
SDMDWUGHXHPRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C(=C1Cl)Cl)SC(=O)N2)Cl |
Origin of Product |
United States |
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